(2-Azanidylcyclohexyl)azanide;nickel
Description
“(2-Azanidylcyclohexyl)azanide;nickel” (IUPAC name: [(1R,2R)-2-azanidylcyclohexyl]azanide;nickel(2+);dichloride) is a nickel(II) complex featuring a bidentate cyclohexane-1,2-diamine ligand. The ligand system comprises two deprotonated amine groups (azanide ions) coordinated to a central nickel ion in a square planar or octahedral geometry, depending on the counterions and solvent environment. This compound is structurally analogous to platinum-based anticancer agents like oxaliplatin but differs in its metal center and associated physicochemical properties .
Key Properties (derived from ):
- Molecular Formula: C₆H₁₂N₂·NiCl₂
- Coordination Geometry: Likely square planar (based on analogous Pt complexes).
- Ligand Configuration: (1R,2R)-stereochemistry of the cyclohexanediamine backbone.
- Applications: Potential use in catalysis or materials science, though pharmacological activity remains less explored compared to platinum analogs.
Properties
CAS No. |
53748-60-0 |
|---|---|
Molecular Formula |
C12H24N4Ni-4 |
Molecular Weight |
283.04 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;nickel |
InChI |
InChI=1S/2C6H12N2.Ni/c2*7-5-3-1-2-4-6(5)8;/h2*5-8H,1-4H2;/q2*-2; |
InChI Key |
PGBYYGFWLKESIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;nickel typically involves the reaction of cyclohexylamine with nickel salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Azanidylcyclohexyl)azanide;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel oxides, while reduction reactions can produce nickel hydrides. Substitution reactions typically result in the formation of substituted nickel complexes .
Scientific Research Applications
(2-Azanidylcyclohexyl)azanide;nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in catalysis and materials science for the development of new materials and catalytic processes
Mechanism of Action
The mechanism of action of (2-Azanidylcyclohexyl)azanide;nickel involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal centers in enzymes, altering their activity and function. It may also interact with cellular pathways involved in metal homeostasis and signaling .
Comparison with Similar Compounds
Platinum-Based Analogs: Oxaliplatin and Derivatives
Oxaliplatin ([(1R,2R)-1,2-cyclohexanediamine-N,N'][oxalato(2-)-O,O']platinum) is a platinum(IV) complex widely used in colorectal cancer treatment. Key comparisons include:
Structural Insights :
- Both compounds utilize the chiral (1R,2R)-cyclohexanediamine ligand, which enhances stereochemical stability. However, nickel’s smaller ionic radius (0.69 Å vs. Pt²⁺: 0.80 Å) may alter ligand-metal bond lengths and reactivity .
- Oxaliplatin’s oxalate counterion facilitates hydrolysis and DNA adduct formation, whereas nickel complexes with chloride counterions may exhibit different ligand-exchange kinetics .
Other Transition Metal Complexes
Dichloro(1,2-diaminocyclohexane)platinum(II)
This platinum(II) analog shares the same ligand system but differs in oxidation state and counterions:
| Property | This compound | Dichloro(1,2-diaminocyclohexane)platinum(II) |
|---|---|---|
| Metal Center | Ni²⁺ | Pt²⁺ |
| Oxidation State | +2 | +2 |
| Counterions | Cl⁻ | Cl⁻ |
| Applications | Catalysis research | Anticancer drug precursor |
Research Findings :
- Platinum(II) complexes exhibit stronger DNA-binding affinity due to slower ligand substitution rates compared to nickel(II), which has faster kinetics but lower binding stability .
Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)
A simpler nickel complex with contrasting ligand environment:
| Property | This compound | Hexaaquanickel(II) Chloride |
|---|---|---|
| Ligand Type | Chelating amine | Aqua ligands (H₂O) |
| Geometry | Square planar | Octahedral |
| Magnetic Properties | Likely paramagnetic | Paramagnetic |
| Applications | Specialized synthesis | Catalysis, pigment production |
Key Difference : The chelating cyclohexanediamine ligand in the target compound enhances thermodynamic stability compared to labile aqua ligands in [Ni(H₂O)₆]Cl₂ .
Ligand-Variant Compounds
Cyclohexane-1,2-diamine Platinum Dinitrate
A platinum analog with nitrate counterions (CAS: 66900-67-2):
| Property | This compound | Cyclohexane-1,2-diamine Pt Dinitrate |
|---|---|---|
| Counterions | Cl⁻ | NO₃⁻ |
| Solubility | Moderate in polar solvents | High (due to nitrate ions) |
| Stability | Air-stable | Sensitive to light and humidity |
Functional Impact : Nitrate ions increase solubility but reduce stability, limiting pharmaceutical utility compared to chloride or oxalate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
